4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Brand Name: Vulcanchem
CAS No.: 80841-79-8
VCID: VC4127440
InChI: InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
SMILES: CC1=C(OC(=O)O1)CI
Molecular Formula: C5H5IO3
Molecular Weight: 240 g/mol

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

CAS No.: 80841-79-8

Cat. No.: VC4127440

Molecular Formula: C5H5IO3

Molecular Weight: 240 g/mol

* For research use only. Not for human or veterinary use.

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one - 80841-79-8

Specification

CAS No. 80841-79-8
Molecular Formula C5H5IO3
Molecular Weight 240 g/mol
IUPAC Name 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one
Standard InChI InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Standard InChI Key SMTDIEBUWFHPON-UHFFFAOYSA-N
SMILES CC1=C(OC(=O)O1)CI
Canonical SMILES CC1=C(OC(=O)O1)CI

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is C₅H₅IO₃, with a molecular weight of 239.996 g/mol . The compound features a dioxolane ring (a five-membered cyclic carbonate) substituted with a methyl group at the 5-position and an iodomethyl group at the 4-position.

Key Physical Properties

PropertyValueSource
Density~1.36 g/cm³ (predicted)
Boiling PointNot reported-
Melting PointNot reported-
SolubilitySlight in chloroform, methanol
LogP (Partition Coefficient)1.476

The iodine atom’s electronegativity and steric bulk influence the compound’s reactivity, enabling participation in nucleophilic substitution and cross-coupling reactions .

Synthetic Routes and Optimization

Primary Synthesis from 4,5-Dimethyl-1,3-dioxol-2-one

The most common route involves iodination of 4,5-dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) using iodine or iodide salts under controlled conditions . For example:

  • Chlorination-Iodination Tandem Reaction:

    • Step 1: Chlorination of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride (SO₂Cl₂) yields 4-chloromethyl-5-methyl-1,3-dioxol-2-one .

    • Step 2: Halogen exchange using sodium iodide (NaI) in dimethylformamide (DMF) replaces chlorine with iodine, achieving 89–91% yield .

  • Direct Iodination:

    • Reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a base (e.g., NaOH) at room temperature.

Industrial-Scale Production

Industrial methods prioritize solvent efficiency and catalyst recovery:

  • Continuous Flow Reactors: Enable precise control of iodination conditions, reducing side reactions.

  • Green Chemistry Approaches: Use of biodegradable solvents (e.g., ethanol) and recyclable catalysts (e.g., NaI) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodomethyl group (-CH₂I) is highly susceptible to nucleophilic attack, enabling:

  • Amine Substitution: Reaction with primary or secondary amines yields 4-(aminomethyl)-5-methyl-1,3-dioxol-2-one, a precursor for prodrugs .

  • Thiol Exchange: Treatment with thiols (RSH) forms thioether derivatives, useful in polymer chemistry.

Oxidation and Reduction

  • Oxidation: Using NaIO₄ or MnO₂ converts the iodomethyl group to a carbonyl, forming 4-formyl-5-methyl-1,3-dioxol-2-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 4-methyl-1,3-dioxol-2-one.

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis: Produces 4-(iodomethyl)-5-methyl-1,2-diol, a diol intermediate .

  • Basic Hydrolysis: Degrades the carbonate to CO₂ and 4-(iodomethyl)-5-methylglycerol .

Applications in Pharmaceutical and Material Science

Prodrug Development

  • Olmesartan Medoxomil: This angiotensin II receptor antagonist uses 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one as a key intermediate to enhance bioavailability .

  • Ampicillin Prodrugs: The iodomethyl group facilitates esterification of ampicillin, improving oral absorption .

Polymer Chemistry

The compound serves as a monomer for synthesizing iodine-functionalized polycarbonates, which exhibit antimicrobial properties .

Organic Synthesis

  • Cross-Coupling Reactions: Participates in Ullmann and Suzuki-Miyaura couplings to form C-C bonds .

  • Radiolabeling: The iodine-127/131 isotope enables tracking in pharmacokinetic studies .

Comparison with Analogous Halogenated Dioxolanes

CompoundReactivityApplications
4-Chloromethyl-5-methyl-1,3-dioxol-2-oneModerateProdrug synthesis
4-Bromomethyl-5-methyl-1,3-dioxol-2-oneHighPolymer crosslinking
4-Iodomethyl-5-methyl-1,3-dioxol-2-oneVery HighRadiolabeling, advanced couplings

The iodine derivative’s superior leaving-group ability makes it preferred for reactions requiring rapid kinetics .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral dioxolane derivatives.

  • Nanoparticle Functionalization: Exploring iodine’s role in drug-delivery systems.

  • Environmental Impact Studies: Assessing biodegradation pathways of iodinated polycarbonates.

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